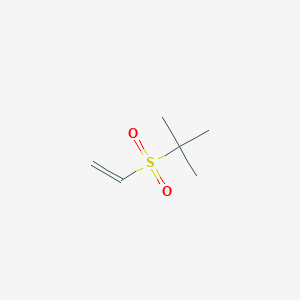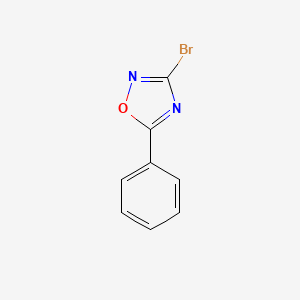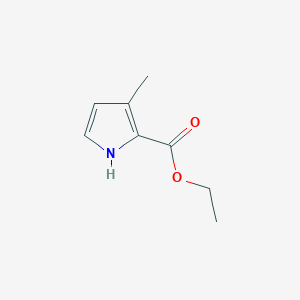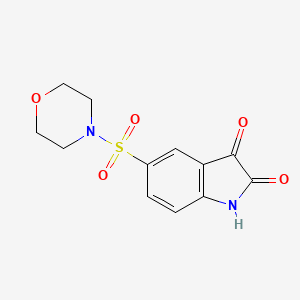
5-(吗啉-4-基磺酰基)-1H-吲哚-2,3-二酮
描述
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is a useful research compound. Its molecular formula is C12H12N2O5S and its molecular weight is 296.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂化分子合成
该化合物用作合成包含1,2,3-噻二唑和N'-磺酰胺基部分的杂化分子的前体。 这些杂化结构旨在提高在有机溶剂中的溶解度,这有利于其化学和生物学性质的表征 .
生物活性探索
研究人员对5-(吗啉-4-基磺酰基)-1H-吲哚-2,3-二酮感兴趣,因为它具有潜在的生物活性。 该化合物的衍生物,特别是那些包含1,2,3-噻二唑的衍生物,被探索用于广泛的生物活性,包括抗菌和抗骨吸收作用 .
化学性质表征
在化合物结构中引入吗啉环预计会显着提高其溶解度,这有利于其化学性质的研究和表征。 这对了解化合物在各种条件下的反应性和稳定性至关重要 .
骨组织破坏抑制
N'-磺酰胺基,该化合物所属的一类有机化合物,可能抑制参与骨组织破坏的细胞分化。 这种应用在骨质疏松症研究领域特别相关,其中防止骨质流失是首要目标 .
多巴胺转运抑制
人们对该化合物抑制多巴胺转运的能力感兴趣。 该特性可用于开发治疗与多巴胺失调相关的疾病,如帕金森病和某些类型的成瘾 .
抗骨吸收活性
该化合物的衍生物可能表现出抗骨吸收活性,这可能有助于治疗涉及骨骼分解的疾病,如骨质疏松症和某些癌症 .
逆合成分析
该化合物用于逆合成分析,为新分子设计合成途径。 这涉及通过将复杂分子分解成更简单的前体来战略性地规划化学合成 .
药物制剂的溶解度增强
该化合物结构中的吗啉部分可用于增强药物候选物的溶解度。 提高溶解度是开发有效且具有生物利用度的药物的关键因素 .
未来方向
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cell differentiation and inhibiting dopamine transport .
Mode of Action
It is synthesized via a unique process involving the formation of a triazene intermediate and the elimination of ammonia . This process could potentially influence its interaction with its targets.
Pharmacokinetics
The introduction of two morpholine rings in the compound was expected to significantly increase its solubility in organic solvents, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been known to exhibit antiresorptive and antibacterial activity .
Action Environment
The synthesis process of the compound could potentially be influenced by various environmental conditions .
生化分析
Biochemical Properties
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair . The compound’s sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the morpholine ring enhances the compound’s solubility and stability, facilitating its use in various biochemical assays.
Cellular Effects
The effects of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting key signaling pathways . It can modulate gene expression by inhibiting transcription factors and altering the expression of genes involved in cell proliferation and survival. Furthermore, 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione affects cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to reduced energy production and increased oxidative stress.
Molecular Mechanism
At the molecular level, 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione exerts its effects through several mechanisms. It binds to the active sites of enzymes, forming stable complexes that inhibit their activity . This compound can also interact with DNA and RNA, affecting transcription and translation processes. By inhibiting key enzymes and modulating gene expression, 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione disrupts cellular homeostasis and induces cell death in certain contexts.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or extreme pH levels . Long-term studies have shown that prolonged exposure to 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression.
Dosage Effects in Animal Models
The effects of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione in animal models vary with dosage. At low doses, the compound can inhibit specific enzymes without causing significant toxicity . At higher doses, it may induce adverse effects such as liver and kidney damage, as well as hematological abnormalities. Threshold effects have been observed, where a certain concentration is required to achieve therapeutic benefits without causing toxicity. Careful dosage optimization is essential to balance efficacy and safety in preclinical studies.
Metabolic Pathways
5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can inhibit enzymes such as DHFR, affecting the folate cycle and nucleotide synthesis . This compound may also influence the metabolism of other drugs by modulating the activity of cytochrome P450 enzymes, leading to altered drug clearance and potential drug-drug interactions.
Transport and Distribution
Within cells and tissues, 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins that facilitate its uptake and distribution . The compound’s distribution is influenced by its affinity for specific tissues and cellular compartments, leading to localized effects on target cells.
Subcellular Localization
The subcellular localization of 5-(morpholin-4-ylsulfonyl)-1H-indole-2,3-dione is critical for its activity and function. This compound can accumulate in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . It may also localize to the mitochondria, affecting mitochondrial function and inducing apoptosis in certain cell types. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, enhancing its efficacy in biochemical assays.
属性
IUPAC Name |
5-morpholin-4-ylsulfonyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGSTTAKYFDPMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429023 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220510-03-2 | |
| Record name | 5-(Morpholine-4-sulfonyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




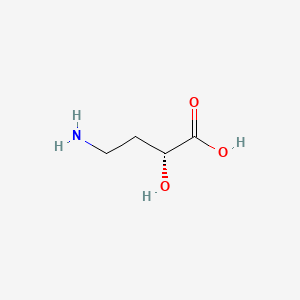
![3-Bromo-6-ethyl-5-methylisothiazolo[5,4-b]pyridine](/img/structure/B1276962.png)

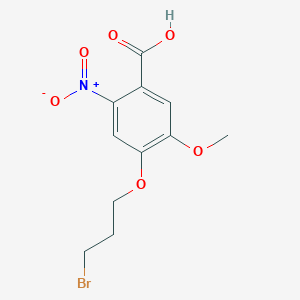
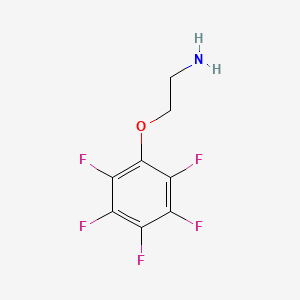
![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1276979.png)
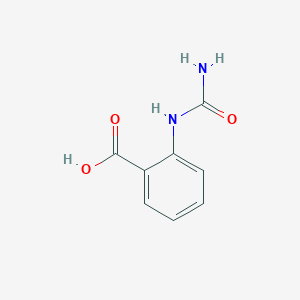
![6-Amino[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B1276984.png)
![2-[(1,3-Benzodioxol-5-ylmethyl)amino]nicotinonitrile](/img/structure/B1276986.png)
